Hydroabietyl alcohol
Overview
Description
Hydroabietyl alcohol is an organic compound derived from wood rosin. It is a colorless, tacky, balsamic resin known for its solubility in common organic solvents and compatibility with resins, film-formers, and oils . This compound is used in various applications, including adhesives, inks, sealants, and as a plasticizer in plastic materials .
Mechanism of Action
Target of Action
Arbitol E, also known as Umifenovir, is primarily used as an antiviral medication. It targets various viruses, including influenza A and B, and SARS . The drug’s primary targets are the viral lipid membranes, which it inhibits from fusing with cell membranes .
Mode of Action
Arbitol E prevents the entry of viruses into cells by inhibiting the fusion of viral lipid membranes with cell membranes . This action disrupts the viral replication process, thereby limiting the spread of the virus within the host.
Biochemical Pathways
Arbitol E exhibits modulatory effects on the immune system. It stimulates a humoral immune response, induces interferon-production, and stimulates the phagocytic function of macrophages . These actions enhance the body’s ability to fight off viral infections.
Pharmacokinetics
Arbitol E is quickly absorbed and distributed to organs and tissues after administration. The maximum blood concentration is typically reached 1.2 hours after a 50 mg dose and 1.5 hours after a 100 mg dose . The drug is metabolized in the liver, and its half-life in the body is 17-21 hours . About 40% of the drug is excreted in an unchanged form, mostly through bile (38.9%) and a small amount through the kidneys (0.12%) .
Result of Action
The antiviral action of Arbitol E results in clinical improvements in patients with viral infections. It has been shown to accelerate fever recovery and viral clearance in respiratory specimens . It also contributes to a shorter hospital stay without obvious adverse reactions .
Action Environment
The effectiveness of Arbitol E can be influenced by various environmental factors. For instance, the concentration of Arbitol E in the air can affect its antiviral activity . .
Preparation Methods
Hydroabietyl alcohol is synthesized from rosin acids that have been hydrogenated to reduce unsaturation . The industrial production involves the hydrogenation of rosin acids, followed by the reduction of the resulting hydrogenated rosin to produce this compound . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process.
Chemical Reactions Analysis
Hydroabietyl alcohol undergoes several types of chemical reactions common to primary alcohols :
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and acid or base catalysts for substitution reactions.
Major Products: Aldehydes, carboxylic acids, hydrocarbons, esters, and ethers.
Scientific Research Applications
Hydroabietyl alcohol has diverse applications in scientific research:
Chemistry: Used as a resinous plasticizer and tackifier in the production of plastics, lacquers, and adhesives.
Biology: Employed in the formulation of various biological adhesives and sealants.
Medicine: Utilized in the development of medical adhesives and coatings for medical devices.
Industry: Applied in the manufacturing of inks, sealants, and non-structural coatings.
Comparison with Similar Compounds
Hydroabietyl alcohol is unique due to its high molecular weight and primary monohydric alcohol structure . Similar compounds include:
Abietyl alcohol: Another rosin-derived alcohol with similar properties but different molecular structure.
Tetrathis compound: A hydrogenated form of abietyl alcohol with reduced unsaturation.
Methyl hydrogenated rosinate: A derivative used in similar applications but with different chemical properties.
This compound stands out due to its excellent color, low tack, and oxidation resistance, making it highly desirable in various industrial applications .
Properties
IUPAC Name |
[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMIYUXOBAUKJM-IUHBKHCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051936 | |
Record name | Dihydroabietyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26266-77-3 | |
Record name | (1R,4aR,4bS,10aR)-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26266-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroabietyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydroabietyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,4aβ,4bα,10aα)]-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROABIETYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770B58N0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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